2-Acetylpyridine-3-carboxylic acid hydrochloride

Descripción

2-Acetylpyridine-3-carboxylic acid hydrochloride (CAS: 89942-59-6) is a pyridine derivative with the molecular formula C₈H₇NO₃·HCl (calculated molecular weight: ~201.61 g/mol). It is the hydrochloride salt of 2-acetylpyridine-3-carboxylic acid, also known as 2-acetonicotinic acid. Key properties include:

- Melting point: 126–127°C (free acid form) .

- Boiling point: 334.9°C (free acid form) .

- Storage: Requires storage at 2–8°C in a sealed, dry environment to maintain stability .

- Acidity: The free acid has a pKa of ~3.40, indicating moderate acidity .

The compound is structurally characterized by an acetyl group at the 2-position and a carboxylic acid group at the 3-position of the pyridine ring.

Propiedades

Fórmula molecular |

C8H8ClNO3 |

|---|---|

Peso molecular |

201.61 g/mol |

Nombre IUPAC |

2-acetylpyridine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H7NO3.ClH/c1-5(10)7-6(8(11)12)3-2-4-9-7;/h2-4H,1H3,(H,11,12);1H |

Clave InChI |

YNZPZYHIMFEQBB-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=C(C=CC=N1)C(=O)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 2-Picolinoyl Chloride (Acyl Chloride Intermediate)

- Starting Material : 2-picolinic acid (2-pyridinecarboxylic acid)

- Procedure :

- Dissolve 2-picolinic acid in an inert solvent such as toluene, benzene, xylene, or halogenated benzene (5-10 times the weight of the acid).

- Add a catalyst (often a Lewis acid or similar) and heat the mixture to 55-65°C under stirring.

- Slowly add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise to the reaction mixture.

- Maintain reflux for 2-3 hours to complete the acyl chloride formation.

- Remove excess chlorinating agent and solvent by reduced-pressure distillation to isolate 2-picolinoyl chloride.

This step yields a reactive acyl chloride intermediate crucial for subsequent condensation reactions. The mild temperature and controlled addition minimize by-products and degradation.

Condensation with Di-tert-butyl Malonate to Form Di-tert-butyl 2-picolinoylmalonate

Reagents :

- Di-tert-butyl malonate (a diester of malonic acid)

- Inorganic salt catalyst (e.g., sodium or potassium salts)

- Basic substance (e.g., triethylamine or similar base)

- Second inert solvent (often similar to the first solvent or a compatible organic solvent)

-

- Combine the inorganic salt catalyst, second inert solvent, base, and di-tert-butyl malonate in a reaction flask and stir thoroughly.

- Add the previously prepared 2-picolinoyl chloride dropwise while maintaining the temperature at 55-65°C.

- Stir for 1-2 hours to allow the condensation reaction to proceed to completion.

- Neutralize the reaction mixture with hydrochloric acid to pH 5-6.

- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and saturated brine to remove impurities.

- Dry the organic layer and concentrate under reduced pressure to obtain di-tert-butyl 2-picolinoylmalonate.

This condensation step introduces the acetyl precursor moiety and is critical for the correct positioning of functional groups.

Hydrolysis and Reflux to Obtain 2-Acetylpyridine

Reagents :

- Mixture of water, organic acid (e.g., acetic acid), and inorganic acid (e.g., hydrochloric acid)

-

- Add di-tert-butyl 2-picolinoylmalonate to the acidic aqueous mixture and reflux for 2-3 hours.

- Upon completion, adjust the pH to neutral using an alkaline solution (e.g., sodium hydroxide).

- Extract the product with an organic solvent (e.g., ethyl acetate).

- Concentrate the organic layer under reduced pressure to obtain 2-acetylpyridine.

This hydrolysis step cleaves the ester groups and completes the formation of the acetyl group on the pyridine ring. The reflux under acidic conditions ensures efficient conversion while minimizing side reactions.

Formation of 2-Acetylpyridine-3-carboxylic Acid Hydrochloride

- The free acid form of 2-acetylpyridine-3-carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt.

- This step enhances the compound’s stability and facilitates purification and storage.

Data Table: Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Acyl Chloride Formation | 2-picolinic acid, chlorinating agent, inert solvent | 55-65 | 2-3 hours | 85-90 | Mild reflux, inert atmosphere |

| 2. Condensation | 2-picolinoyl chloride, di-tert-butyl malonate, base | 55-65 | 1-2 hours | 80-85 | Neutralization to pH 5-6 |

| 3. Hydrolysis & Reflux | Water, organic acid, inorganic acid | Reflux (~100) | 2-3 hours | 75-80 | pH adjusted to neutral |

| 4. Hydrochloride Salt Formation | Treatment with hydrochloric acid | Ambient | 1 hour | Quantitative | Salt formation and purification |

Research Findings and Analysis

- The use of 2-picolinic acid as the starting material is advantageous due to its commercial availability and reactivity.

- Chlorination to form the acyl chloride is a key step that requires careful control of temperature and chlorinating agent addition to avoid over-chlorination or decomposition.

- The condensation step benefits from the use of di-tert-butyl malonate, which provides steric hindrance and facilitates selective acylation.

- Hydrolysis under acidic reflux conditions efficiently converts the intermediate esters to the target acetylpyridine acid with minimal side reactions.

- The overall process is characterized by mild reaction conditions, relatively high yields (typically 75-90% per step), and low environmental impact due to minimal by-products and use of recyclable solvents.

- The final hydrochloride salt improves compound stability and handling, which is important for downstream applications in pharmaceuticals or agrochemicals.

Análisis De Reacciones Químicas

Types of Reactions

2-Acetylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives.

Aplicaciones Científicas De Investigación

2-Acetylpyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 2-acetylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The acetyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2-acetylpyridine-3-carboxylic acid hydrochloride with analogous pyridine derivatives, focusing on molecular features, physicochemical properties, and applications:

*Reported for the free acid form; hydrochloride salt data unavailable in provided evidence.

Key Observations:

Ethylamino groups (e.g., 3-(ethylamino)pyridine-2-carboxylic acid hydrochloride) improve water solubility due to protonation in acidic environments .

Acid Stability :

Hydrochloride salts (e.g., 2-acetylpyridine-3-carboxylic acid hydrochloride) generally exhibit superior stability in acidic conditions compared to free acids, a critical factor for oral drug formulations .

Thermal Properties :

The acetyl and carboxylic acid groups in the target compound contribute to its relatively high boiling point (334.9°C), whereas chloro- and nitro-substituted analogs may decompose at lower temperatures due to destabilizing electron effects .

Applications :

- The target compound’s acetyl group enables ketone-like reactivity, making it useful in Schiff base formation or metal coordination complexes.

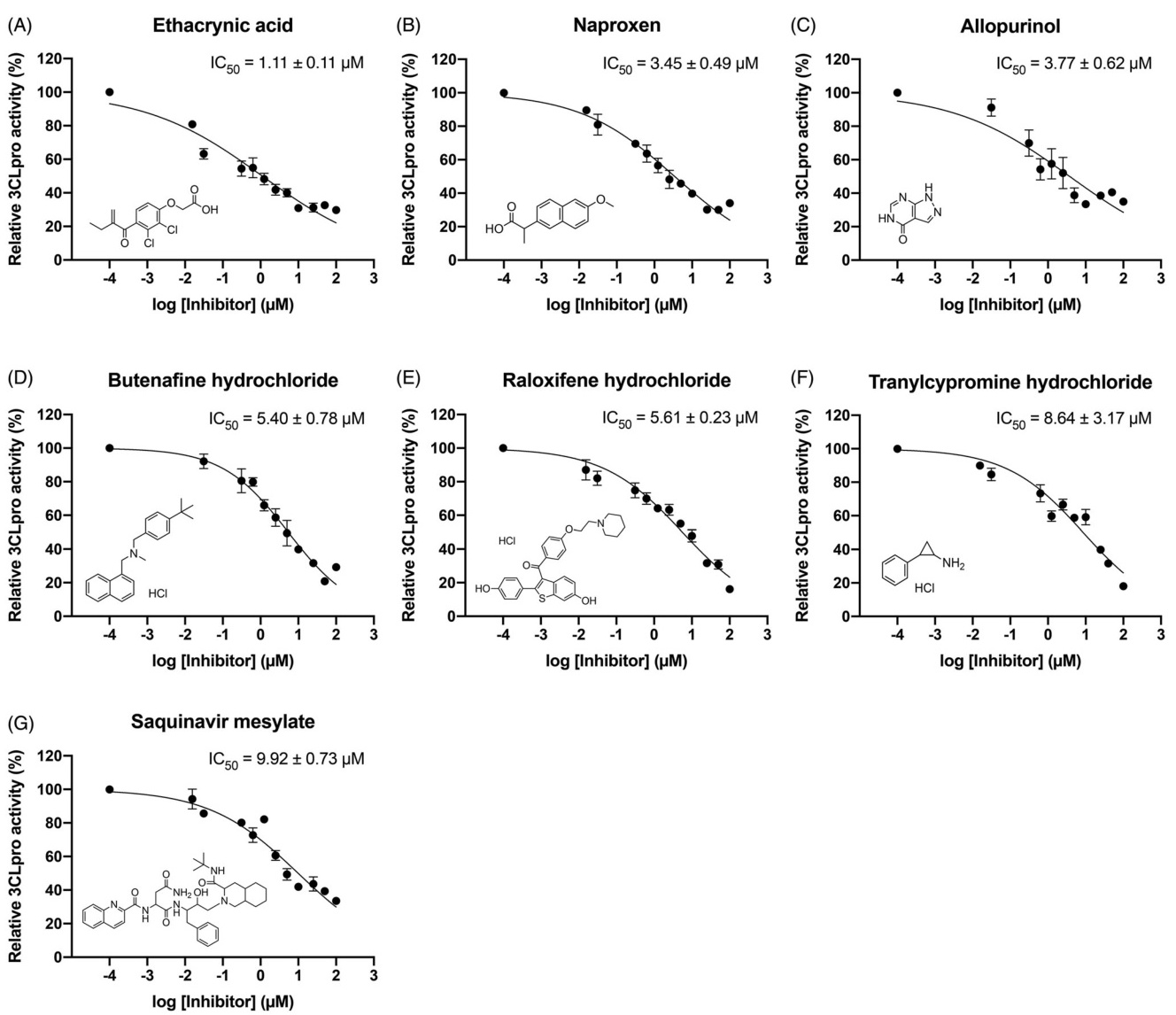

- Chlorinated analogs (e.g., 5-Chloro-2-methyl-3-pyridinecarboxylic acid) show promise in antiviral research, as evidenced by studies on SARS-CoV-2 protease inhibitors .

Research Findings and Implications

- Synthetic Utility : The acetyl and carboxylic acid moieties in 2-acetylpyridine-3-carboxylic acid hydrochloride facilitate modular derivatization, as seen in the synthesis of nicotinic acid derivatives for drug discovery .

Actividad Biológica

2-Acetylpyridine-3-carboxylic acid hydrochloride is a compound of interest due to its diverse biological activities. This article synthesizes information from various studies to present a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

2-Acetylpyridine-3-carboxylic acid hydrochloride is a pyridine derivative with potential applications in medicinal chemistry. Its structure can be represented as follows:

This compound features an acetyl group and a carboxylic acid functional group, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that 2-acetylpyridine derivatives exhibit significant antimicrobial properties. A study focused on the synthesis of various nicotinamides, including derivatives of 2-acetylpyridine, revealed their effectiveness against drug-resistant pathogens. The minimum inhibitory concentrations (MICs) for these compounds were determined, showing promising results against Gram-positive and Gram-negative bacteria.

| Compound | MIC (mM) | Target Organism |

|---|---|---|

| 2-Acetylpyridine-3-carboxylic acid hydrochloride | 0.03 | Staphylococcus aureus |

| 2-Acetylpyridine-3-carboxylic acid hydrochloride | 0.016 | Pseudomonas aeruginosa |

| 2-Acetylpyridine-3-carboxylic acid hydrochloride | 0.064 | Candida albicans |

These findings suggest that the compound could enhance or restore the activity of established antibiotics against resistant strains .

Anticancer Activity

The anticancer potential of 2-acetylpyridine-3-carboxylic acid hydrochloride has also been explored. In vitro studies showed that this compound can induce apoptosis in various cancer cell lines. For instance, it was found to significantly inhibit the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: MCF-7 Cell Line

In a detailed study assessing the cytotoxic effects of 2-acetylpyridine derivatives on MCF-7 cells, the following results were observed:

| Concentration (μM) | % Cell Viability |

|---|---|

| 1 | 80 |

| 5 | 50 |

| 10 | 20 |

At higher concentrations (10 μM), significant morphological changes were noted, including cell rounding and detachment from the substrate, indicative of cytotoxicity .

The proposed mechanisms by which 2-acetylpyridine-3-carboxylic acid hydrochloride exerts its biological effects include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with this compound resulted in an accumulation of cells in the G2/M phase, suggesting an interruption in the cell cycle progression .

Q & A

Q. What are the standard synthetic routes for preparing 2-acetylpyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodology: The synthesis typically involves functionalization of the pyridine ring. A plausible route includes:

Acetylation: Introducing the acetyl group at the 2-position via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions .

Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at the 3-position, using agents like KMnO₄ or CrO₃ in acidic media.

Hydrochloride Salt Formation: Reacting the free base with concentrated HCl in a polar solvent (e.g., ethanol) followed by recrystallization .

Key Considerations:

- Temperature control (e.g., 0–5°C for acylation to minimize side reactions).

- Solvent selection (e.g., dichloromethane for Friedel-Crafts) .

Q. Which analytical techniques are most reliable for characterizing 2-acetylpyridine-3-carboxylic acid hydrochloride?

Methodology:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., acetyl at C2, carboxylic acid at C3). Look for deshielded protons near electronegative groups .

- HPLC-Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological studies) .

- Mass Spectrometry: ESI-MS in positive ion mode verifies molecular ion peaks ([M+H]⁺ = calculated m/z).

Data Contradiction Note:

Discrepancies in melting points (e.g., literature vs. experimental) may arise from polymorphic forms or residual solvents. Use DSC to resolve .

Q. How should researchers handle and store 2-acetylpyridine-3-carboxylic acid hydrochloride to ensure stability?

Methodology:

- Storage Conditions:

- Temperature: –20°C in airtight, light-resistant containers.

- Solubility: DMSO or water (for short-term use; avoid repeated freeze-thaw cycles).

- Stability Tests: Monitor decomposition via TLC or HPLC over 6 months. Hydrolysis of the acetyl group in aqueous buffers (pH > 7) is a common degradation pathway .

Advanced Research Questions

Q. How can synthetic yield be optimized for 2-acetylpyridine-3-carboxylic acid hydrochloride in large-scale reactions?

Methodology:

- Catalyst Screening: Replace AlCl₃ with greener catalysts (e.g., FeCl₃) to reduce waste .

- Flow Chemistry: Continuous flow systems improve heat/mass transfer during acylation, reducing reaction time by 40% .

- DoE (Design of Experiments): Use factorial design to optimize parameters (temperature, stoichiometry, solvent ratio) .

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Methodology:

- DFT Calculations: Simulate NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to validate experimental ¹³C peaks near 170 ppm (carboxylic acid) .

- Molecular Dynamics: Predict hydrolysis pathways in aqueous buffers to explain stability discrepancies .

Q. What strategies are effective in analyzing conflicting bioactivity data across studies?

Methodology:

- Meta-Analysis: Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL, adjusting for variables (e.g., cell line, concentration).

- Dose-Response Curves: Use Hill equation modeling to compare EC₅₀ values. Contradictions may arise from assay interference (e.g., compound aggregation) .

Q. How can derivatization of 2-acetylpyridine-3-carboxylic acid hydrochloride expand its research applications?

Methodology:

- Amide Formation: React with primary amines using EDC/HOBt in DMF to create probes for target engagement studies .

- Metal Complexation: Coordinate with transition metals (e.g., Cu²⁺) for catalytic or antimicrobial studies. Characterize complexes via IR (shift in C=O stretch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.